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Compound of Interest

Compound Name: Gallium trifluoride

Cat. No.: B1198137

Topic: Gallium Halide Precursors for Atomic Layer Deposition of Ga20s3

A Note on Gallium Trifluoride (GaFs) as a Precursor: While gallium trifluoride (GaFs) is
mentioned in chemical literature as a potential precursor for the synthesis of gallium oxide
(Gaz03), detailed experimental protocols and quantitative data for its use in Atomic Layer
Deposition (ALD) are not readily available in peer-reviewed scientific publications. Its primary
documented role in this context is in Atomic Layer Etching (ALE), where a Ga=0s surface is
converted to GaFs using a fluorine source (like HF) before being removed.

Given the limited availability of specific data for a GaFs-based ALD process, this document
provides detailed application notes and protocols for a well-documented alternative halide
precursor: Gallium lodide (Gals). The use of Gals with ozone (Os) provides a robust, thermally
driven ALD process for high-quality Gaz0s thin films.

Application Note: Atomic Layer Deposition of
Gallium Oxide (Gaz0s3) using Gallium lodide (Gals)
and Ozone (O3)

This application note details the use of Gallium lodide (Gals) and Ozone (Os) for the atomic
layer deposition of high-quality gallium oxide (Ga20s) thin films. This halide-based chemistry
offers a viable alternative to more common organometallic precursors, enabling the growth of
crystalline Gaz0s films with low impurity levels at a wide range of temperatures.
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The process relies on the self-limiting surface reactions of Gals and Os, which allows for
precise, sub-nanometer thickness control and excellent conformality on complex topographies.
The resulting Gaz0s films are suitable for a variety of applications in power electronics, deep-
UV photodetectors, and as dielectric layers in transistors.

Key Process Advantages:

» Wide Deposition Window: The process is effective over a broad temperature range, from
150°C to 550°C.[1][2]

e Low Impurity Content: The resulting films exhibit very low levels of iodine contamination,
particularly at higher deposition temperatures (<0.01 at.% at >350°C).[1][3]

» Crystalline Phase Control: Depending on the substrate and deposition temperature, different
crystalline phases of Ga20s can be achieved directly during deposition. Amorphous films are
typically formed at lower temperatures (150-234°C), while crystalline k-Gaz03 and a-Gaz0s
can be grown at higher temperatures.[1][4]

» High-Density Films: The process yields dense Gaz0s films, with densities approaching that
of bulk material, especially for the crystalline phases.[1]

Material Properties:

The properties of the deposited Gaz0s films are highly dependent on the deposition
temperature and the substrate used. Amorphous films grown at lower temperatures exhibit
lower density and refractive indices compared to their crystalline counterparts grown at higher
temperatures. The use of a seed layer, such as a-Cr203, can promote the growth of specific
polymorphs like a-Gaz0s.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Gals/Os ALD process for
Gaz20:s.

Table 1. Deposition Parameters and Growth Characteristics
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Parameter

Precursor

Value

Gallium lodide
(Gals)

Conditions |/ Notes Source

99% purity [2]

Concentration: 220—-

Co-reactant Ozone (03) [2]
250 g/m3
To achieve sufficient

Gals Source Temp. 128-131 °C [2]
vapor pressure

Substrate Temp. (TG) 150-550 °C Wide ALD window [1][2]
Decreases with

Growth Per Cycle ) )

0.05-0.17 nm/cycle increasing [1]

(GPC)

temperature

| Substrates | Si(100), amorphous SiO2, a-Cr203/Si | Film properties are substrate-dependent |

[11031[4] |

Table 2: Resulting Ga=0s3 Film Properties vs. Deposition Temperature

Depositi

Film

Refracti  Optical

GPC Film lodine
on Phase . . ve Index Bandga
(nm/icyc Density  Impurity Source
Temp. on (@633 p (eV,
. le) (g/lcm?) (at. %) .
(°C) Si(100) nm) direct)
Amorph 1.86 £
150 0.17 5.2-5.3 <3.2 4.96 [1][4]
ous 0.03
Amorpho 1.86 +
200 ~0.15 5.2-5.3 ~1.5 4.96 [3]14]
us 0.03
Amorpho 1.86 +
350 ~0.10 - <0.04 4.96 [1][4]
us 0.03
0.05- 1.96 £ 5.22—
450 K-Gaz0s 5.9-6.1 <0.01 [1113114]
0.09 0.03 5.28

| 550 | k-Gaz20s3 | 0.05-0.09 | 5.9-6.1 | <0.01 | 1.96 + 0.03 | 5.22-5.28 |[1][3][4] |
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Table 3: Properties of a-Ga20s3 on a-Cr203 Seed Layer

Depositi . . Refracti  Optical
. GPC Film lodine
on Film ) ) ve Index Bandga
(nm/cyc Density  Impurity Source
Temp. Phase (@633 p (eV,
le) (glcm?) (at. %) .
(°C) nm) direct)

| 275-550 | 0-Gaz203 | Higher than on Si | 6.3-6.4 | <0.01 (at 350°C) | 2.01 + 0.02 | 5.28 |[1][4]
I

Experimental Protocols
Substrate Preparation

e Substrates: Silicon (100) and amorphous SiO2 are commonly used. For targeted growth of a-
Gaz0s3, an a-Cr20s3 seed layer (0.7 to 9 nm thick) can be pre-deposited on the substrate via
ALD.[1][3]

o Cleaning: Substrates should be cleaned using a standard solvent cleaning procedure (e.g.,
sonication in acetone, isopropanol, and deionized water) followed by drying with an inert gas
(e.g., N2). Afinal surface preparation step, such as a UV/ozone clean or an HF dip for silicon,
can be performed to ensure a pristine surface for deposition.

ALD System Configuration

o Reactor: A low-pressure, flow-type ALD reactor is suitable for this process.[3]
e Precursor Delivery:

o Gals is a solid precursor and must be heated in a bubbler to 128-131°C to generate
sufficient vapor pressure.[2] The delivery lines should also be heated to prevent
condensation.

o Ozone is generated from high-purity Oz (99.999%) using an ozone generator.[2]

o Carrier Gas: High-purity nitrogen (99.999%) is used as both a carrier gas for the precursors
and as a purge gas.[2]
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Atomic Layer Deposition Protocol for Gaz0s

The ALD process consists of a sequence of four steps, which constitutes one ALD cycle. This
cycle is repeated to achieve the desired film thickness.

o Step 1: Gals Pulse
o Introduce Gals vapor into the reactor chamber.
o The Galsz molecules chemisorb onto the substrate surface.

o Typical Pulse Time: 2-4 seconds (must be optimized for reactor geometry and precursor
saturation).

e Step 2: N2 Purge
o Stop the Gals flow and purge the chamber with N2 gas.

o This step removes any unreacted Gals molecules and gaseous byproducts from the
chamber.

o Typical Purge Time: 5-10 seconds.
e Step 3: Os Pulse
o Introduce Os into the chamber.

o The ozone reacts with the surface-adsorbed gallium species, forming Ga=0s and volatile
iodine-containing byproducts.

o Typical Pulse Time: 2-5 seconds.

e Step 4: N2 Purge

o

Stop the Os flow and purge the chamber again with N2 gas.

[¢]

This removes any unreacted Os and byproducts, preparing the surface for the next cycle.

[¢]

Typical Purge Time: 5-10 seconds.
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e Cycle Repetition: Repeat the four-step cycle until the target film thickness is reached. The
thickness can be monitored in-situ (e.g., with ellipsometry) or calculated based on the
calibrated growth-per-cycle (GPC).

Visualizations
Experimental Workflow
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Caption: ALD experimental workflow for Ga2=03 deposition.
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Proposed Chemical Reaction Mechanism

4 Step A: Gals Pulse )

Initial Surface
-OH groups

2 Gals(g) + 3 [-OH](s) -

Galx* Adsorbed
Surface Species
o 4
0s(9)
4 Step B: Os Pulse )
Y
Ga20s3 Surface
with -OH groups
I
|
|
:’/ Volatile Byproducts \\)
AN (e.g., Iz, H20, O2) 7
\____ TTTmmm—m—mm T J

Overall Reaction (Simplified):
2 Galsz(g) + 3 O3(g) —» Ga20s(s) + 3 12(g) + 3 O2(9)

Click to download full resolution via product page

Caption: Proposed surface reaction mechanism for Gaz03 ALD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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layer-deposition-of-ga203]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.cgd.3c00502
https://pubs.acs.org/doi/10.1021/acs.cgd.3c00502
https://pubs.rsc.org/en/content/articlehtml/2024/tc/d4tc01846j
https://pubs.rsc.org/en/content/articlehtml/2024/tc/d4tc01846j
https://pubs.rsc.org/en/content/articlehtml/2024/tc/d4tc01846j
https://pubs.rsc.org/en/content/articlelanding/2024/tc/d4tc01846j
https://pubs.rsc.org/en/content/articlelanding/2024/tc/d4tc01846j
https://www.benchchem.com/product/b1198137#gallium-trifluoride-precursor-for-atomic-layer-deposition-of-ga2o3
https://www.benchchem.com/product/b1198137#gallium-trifluoride-precursor-for-atomic-layer-deposition-of-ga2o3
https://www.benchchem.com/product/b1198137#gallium-trifluoride-precursor-for-atomic-layer-deposition-of-ga2o3
https://www.benchchem.com/product/b1198137#gallium-trifluoride-precursor-for-atomic-layer-deposition-of-ga2o3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198137?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

